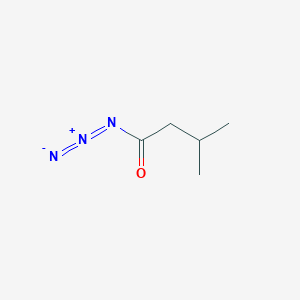

3-Methylbutanoyl azide

Description

Structure

3D Structure

Properties

CAS No. |

62384-21-8 |

|---|---|

Molecular Formula |

C5H9N3O |

Molecular Weight |

127.14 g/mol |

IUPAC Name |

3-methylbutanoyl azide |

InChI |

InChI=1S/C5H9N3O/c1-4(2)3-5(9)7-8-6/h4H,3H2,1-2H3 |

InChI Key |

BPCIVCHQUIYLON-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CC(=O)N=[N+]=[N-] |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: Synthesis of 3-Methylbutanoyl Azide from Isovaleric Acid

This document provides a detailed technical overview for the synthesis of 3-methylbutanoyl azide, a valuable intermediate in organic synthesis, from its precursor, isovaleric acid (3-methylbutanoic acid). The guide covers the primary synthetic pathways, detailed experimental protocols, and critical safety considerations. This compound serves as a key substrate for the Curtius rearrangement, which provides a route to isobutyl isocyanate and subsequently to isobutylamine and its derivatives.

Overview of Synthetic Pathways

The conversion of a carboxylic acid like isovaleric acid to its corresponding acyl azide can be accomplished through two principal strategies: a traditional two-step sequence or a more modern one-pot direct conversion.

-

Two-Step Synthesis (via Acyl Chloride): This is the most common and established method. It involves the initial activation of isovaleric acid by converting it into a highly reactive acyl halide, typically isovaleryl chloride.[1][2] This intermediate is then subjected to a nucleophilic acyl substitution reaction with an azide salt, such as sodium azide (NaN₃), to yield the final product.[2][3]

-

One-Pot Direct Synthesis: Several modern methods circumvent the need to isolate the reactive intermediate. These procedures combine the carboxylic acid, an activating agent, and an azide source in a single reaction vessel.[4] Reagent systems for this approach include diphenylphosphoryl azide (DPPA), or combinations like trichloroacetonitrile/triphenylphosphine/sodium azide.[4][5][6] These methods often offer high yields under mild conditions.[5]

This guide will focus on the detailed protocol for the robust two-step synthesis.

Detailed Experimental Protocol (Two-Step Method)

This protocol is based on well-established procedures for the formation of acyl chlorides and their subsequent conversion to acyl azides.[2][3][7]

Step 1: Synthesis of Isovaleryl Chloride

The first step is the conversion of isovaleric acid to isovaleryl chloride using a standard chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride.[1]

-

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser (connected to a gas trap to neutralize HCl fumes), add isovaleric acid (1.0 eq).

-

Slowly add thionyl chloride (approx. 1.2–1.5 eq) to the flask at room temperature.

-

The reaction mixture is then gently heated to reflux (approx. 70-80°C) and stirred for 1-2 hours. The reaction progress can be monitored by the cessation of HCl gas evolution.

-

After the reaction is complete, the excess thionyl chloride is removed by distillation under atmospheric pressure.

-

The resulting crude isovaleryl chloride is then purified by fractional distillation under reduced pressure to yield a clear, pungent liquid.[8][9]

-

Step 2: Synthesis of this compound

The purified isovaleryl chloride is reacted with sodium azide in a nucleophilic substitution reaction to form the target acyl azide.[2][3] The following procedure is adapted from a general method for acyl azide synthesis.[7]

-

Procedure:

-

In a three-necked flask equipped with a mechanical stirrer, a thermometer, and an addition funnel, prepare a solution of sodium azide (approx. 1.2–1.4 eq) in a mixture of water and a suitable organic solvent like acetone.

-

Cool the stirred solution to 0-5°C using an ice bath.

-

Dissolve the isovaleryl chloride (1.0 eq), prepared in Step 1, in cold acetone.

-

Add the isovaleryl chloride solution dropwise from the addition funnel to the cold, vigorously stirred sodium azide solution. The rate of addition should be controlled to maintain the reaction temperature below 15°C.[7]

-

After the addition is complete, continue stirring the mixture at this temperature for 1-2 hours.

-

Upon completion, stop the stirring and allow the layers to separate. The aqueous layer is carefully removed.

-

The organic layer containing the this compound is then typically used directly in the next step (e.g., Curtius rearrangement) without isolation, as acyl azides can be thermally unstable. For characterization, the solvent can be carefully removed under reduced pressure at low temperature.

-

Critical Safety Notice: Sodium azide is acutely toxic and can form explosive heavy metal azides. Acyl azides themselves are potentially explosive and should be handled with extreme care, avoiding heat, friction, and shock. All operations should be conducted in a well-ventilated fume hood behind a blast shield.[2]

Data Presentation

The following table summarizes the key reaction parameters for the two-step synthesis of this compound and provides a comparison with a representative one-pot method.

| Parameter | Step 1: Isovaleryl Chloride Synthesis | Step 2: this compound Synthesis | One-Pot Method Example[5] |

| Starting Material | Isovaleric Acid | Isovaleryl Chloride | Isovaleric Acid |

| Key Reagents | Thionyl Chloride (SOCl₂) | Sodium Azide (NaN₃) | Trichloroacetonitrile, Triphenylphosphine, NaN₃ |

| Solvent | Neat (or DCM/Toluene) | Acetone/Water | Acetone or Acetonitrile |

| Temperature | 70–80°C (Reflux) | 0–15°C | Room Temperature |

| Reaction Time | 1–2 hours | 1–2 hours | Typically shorter than the two-step process |

| Typical Yield | >90% (for acyl chloride) | High (often used in situ) | 86–96% (for various acyl azides)[5] |

Visualization of Synthesis Workflow

The logical flow of the two-step synthesis is outlined in the diagram below, illustrating the progression from the starting material to the final product through the key intermediate.

Caption: Workflow for the two-step synthesis of this compound.

References

- 1. Isovaleric acid - Wikipedia [en.wikipedia.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Reaction of acid chlorides with sodium azide, NaN_{3} , yields acyl.. [askfilo.com]

- 4. academic.oup.com [academic.oup.com]

- 5. Direct Synthesis of Acyl Azides from Carboxylic Acids by the Combination of Trichloroacetonitrile, Triphenylphosphine and Sodium Azide [organic-chemistry.org]

- 6. Acyl azide synthesis by azidonation, azidation or substitution [organic-chemistry.org]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. vandemark.com [vandemark.com]

- 9. cymitquimica.com [cymitquimica.com]

A Technical Guide to 3-Methylbutanoyl Azide: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Methylbutanoyl azide, also known as isovaleryl azide, is a reactive organic compound belonging to the acyl azide family. Its chemical structure and properties make it a valuable intermediate in organic synthesis, primarily as a precursor to isocyanates and their derivatives through the Curtius rearrangement. This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, detailed synthesis protocols, key chemical reactions, and its potential applications in medicinal chemistry and drug development. Emphasis is placed on safe handling procedures due to the inherent risks associated with azide compounds.

Core Properties of this compound

This compound is identified by the CAS Number 62384-21-8 .[1][2] While extensive experimental data is not widely published, its core properties have been computed and are summarized below.

| Property | Value | Source |

| CAS Number | 62384-21-8 | [1][2] |

| Molecular Formula | C₅H₉N₃O | [1][2] |

| Molecular Weight | 127.14 g/mol | [1][2] |

| IUPAC Name | This compound | [1] |

| Synonyms | Isovaleryl azide | N/A |

| Canonical SMILES | CC(C)CC(=O)N=[N+]=[N-] | [1] |

| Boiling Point | ~150-155 °C (estimated) | [2] |

| Appearance | Expected to be a colorless to pale yellow liquid | General Acyl Azide Property |

Note: Most physical properties are computationally derived and should be used as estimates.

Synthesis and Experimental Protocols

The most common and direct method for synthesizing this compound is via the nucleophilic substitution of its corresponding acyl chloride with an azide salt, typically sodium azide.

General Synthesis Workflow

The overall transformation involves the conversion of the readily available 3-methylbutanoic acid (isovaleric acid) to the acyl chloride, followed by azidation.

Figure 1: General synthesis workflow for this compound.

Detailed Experimental Protocol: Synthesis of this compound

This protocol is a representative procedure adapted from general methods for acyl azide synthesis.[3] Extreme caution must be exercised at all times.

-

Materials:

-

3-methylbutanoyl chloride (1.0 eq)

-

Sodium azide (NaN₃) (1.5 eq)

-

Acetone (solvent)

-

Deionized water

-

Diethyl ether or Dichloromethane (for extraction)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) (drying agent)

-

-

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice-water bath

-

Separatory funnel

-

Rotary evaporator

-

Personal Protective Equipment (PPE): Safety glasses, face shield, lab coat, chemically resistant gloves.

-

Blast shield is mandatory.

-

-

Procedure:

-

Setup: Assemble the round-bottom flask with a magnetic stir bar in an ice-water bath. All operations must be conducted in a certified chemical fume hood, behind a blast shield.

-

Azide Solution: In the flask, dissolve sodium azide (1.5 eq) in a minimal amount of deionized water, then dilute with acetone (e.g., a 1:3 water/acetone mixture). Stir the resulting slurry and cool to 0-5 °C.

-

Addition of Acyl Chloride: Dissolve 3-methylbutanoyl chloride (1.0 eq) in a small amount of cold acetone. Transfer this solution to a dropping funnel.

-

Add the acyl chloride solution dropwise to the stirred, cold sodium azide slurry over 30-60 minutes. Maintain the internal temperature below 10 °C throughout the addition to control the exothermic reaction and prevent the formation of hazardous hydrazoic acid.

-

Reaction: After the addition is complete, allow the mixture to stir at 0-5 °C for an additional 1-2 hours, followed by stirring at room temperature for 30-60 minutes. Monitor the reaction progress by thin-layer chromatography (TLC) or IR spectroscopy (disappearance of the acyl chloride peak and appearance of the characteristic strong azide peak at ~2140 cm⁻¹).

-

Workup: Once the reaction is complete, carefully add cold deionized water to the mixture to dissolve the sodium chloride byproduct.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether or dichloromethane (3x). Note: Avoid halogenated solvents if there is any risk of unreacted sodium azide carryover.[4]

-

Washing: Combine the organic layers and wash sequentially with cold deionized water and saturated sodium bicarbonate solution to remove any acidic impurities.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and carefully concentrate the solvent using a rotary evaporator with a water bath temperature kept below 30-40 °C. Do not concentrate to dryness to avoid potential detonation of the neat azide. The product is best handled as a solution in a high-boiling solvent if it is to be stored.

-

Chemical Reactivity and Applications

The synthetic utility of this compound is dominated by the reactivity of the acyl azide group, most notably in the Curtius rearrangement.

The Curtius Rearrangement

Upon thermal or photochemical induction, acyl azides undergo a rearrangement to form an isocyanate with the loss of nitrogen gas. This reaction proceeds through a concerted mechanism with full retention of the migrating group's stereochemistry.[5] The resulting isobutyl isocyanate is a versatile intermediate that can be trapped with various nucleophiles.

Figure 2: The Curtius rearrangement of this compound and subsequent reactions.

-

Formation of Amines: Hydrolysis of the isocyanate with water yields an unstable carbamic acid, which decarboxylates to give isobutylamine.[5] This represents a method for converting a carboxylic acid into an amine with one less carbon atom.

-

Formation of Carbamates: Trapping the isocyanate with an alcohol (R-OH) in a non-aqueous solvent produces a stable carbamate, which can serve as a protected amine.[5]

-

Formation of Ureas: Reaction with a primary or secondary amine yields a substituted urea derivative.

Role in Drug Development and Medicinal Chemistry

While direct application of this compound in a marketed drug is not prominently documented, its precursor (isovaleryl chloride) and its reactive functionality (acyl azide) are highly relevant in pharmaceutical synthesis.

-

Bioisosteric Replacement: The isovaleryl group, introduced via its reactive derivatives, is a common lipophilic moiety in drug molecules that can modulate pharmacokinetic properties.

-

Prodrug Synthesis: Acyl groups are frequently used to create prodrugs of nucleoside analogues to improve bioavailability. For instance, fatty acyl conjugates of the antiviral drug Remdesivir have been synthesized to enhance its properties.[2][6]

-

Key Synthetic Transformations: The Curtius rearrangement is a key step in the synthesis of numerous complex molecules, including the antiviral drug Oseltamivir (Tamiflu) .[1][7] In these syntheses, a different carboxylic acid is converted to an acyl azide, which then undergoes rearrangement to install a critical amine or amide functionality. This highlights the importance of the acyl azide-to-amine transformation pathway in the construction of complex, biologically active scaffolds.

Safety and Handling

Acyl azides are energetic materials and must be handled with extreme caution. They are potentially explosive and sensitive to heat, shock, and friction.

-

Stability: The stability of organic azides is a major concern. A general "rule of six" suggests there should be at least six carbon atoms for every energetic group (like an azide) to provide sufficient dilution.[8] this compound has a C:N ratio of 5:3, placing it in a category that requires careful handling.

-

Personal Protective Equipment (PPE): A lab coat, safety glasses with side shields, a face shield, and appropriate chemical-resistant gloves are mandatory.

-

Engineering Controls: All work must be performed in a chemical fume hood behind a blast shield.[8]

-

Scale: Reactions should be kept to the smallest scale possible. Scaling up requires a thorough hazard analysis.

-

Incompatible Materials:

-

Acids: Avoid contact with strong acids, which can generate highly toxic and explosive hydrazoic acid (HN₃).

-

Heavy Metals: Do not use metal spatulas or allow contact with heavy metals (e.g., copper, lead, mercury), as this can form dangerously sensitive metal azides.[4]

-

Halogenated Solvents: Avoid chlorinated solvents like dichloromethane, as they can react with azide ions to form explosive diazidomethane.[4]

-

-

Purification and Storage: Avoid distilling or concentrating azides to dryness. If storage is necessary, keep the compound in a dilute solution, in a tightly sealed container, away from light, and at a low temperature (refrigerated or frozen).[4]

-

Waste Disposal: Azide-containing waste must be collected in a dedicated, clearly labeled waste container. Quench any residual azide with a suitable reducing agent before disposal, following institutional safety protocols. Do not mix azide waste with acidic waste streams.[4]

References

- 1. Advances on Greener Asymmetric Synthesis of Antiviral Drugs via Organocatalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. axionbiosystems.com [axionbiosystems.com]

- 3. rsc.org [rsc.org]

- 4. Spectral Information - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. youtube.com [youtube.com]

- 6. digitalcommons.chapman.edu [digitalcommons.chapman.edu]

- 7. The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. nbinno.com [nbinno.com]

An In-depth Technical Guide to the Physical Properties of 3-Methylbutanoyl Azide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and predicted physical properties of 3-Methylbutanoyl azide. Due to the limited availability of experimental data for this specific compound, this guide also includes detailed, generalized experimental protocols for its synthesis and the determination of its key physical characteristics. Furthermore, expected spectroscopic features are discussed based on the analysis of analogous compounds.

Chemical Identity and Computed Properties

This compound, a member of the acyl azide family, is primarily used as a chemical reagent in organic synthesis.[1] Its core identifiers and computed physical properties are summarized below.

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[2] |

| Molecular Formula | C5H9N3O | PubChem[2] |

| Molecular Weight | 127.14 g/mol | PubChem[2] |

| CAS Number | 62384-21-8 | PubChem[2] |

| Canonical SMILES | CC(C)CC(=O)N=[N+]=[N-] | PubChem[2] |

| InChI Key | BPCIVCHQUIYLON-UHFFFAOYSA-N | PubChem[2] |

| Boiling Point (estimated) | ~423–428 K (~150-155 °C) | Vulcanchem[3] |

| Melting Point | Data not available | |

| Density | Data not available | |

| Solubility | Data not available |

Synthesis and Purification

The most common method for the synthesis of acyl azides is the nucleophilic substitution of an acyl chloride with sodium azide.[3]

Experimental Protocol: Synthesis of this compound

Materials:

-

3-Methylbutanoyl chloride

-

Sodium azide (NaN₃)

-

Anhydrous acetone

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Drying agent (e.g., anhydrous magnesium sulfate)

-

Rotary evaporator

Procedure:

-

In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 3-methylbutanoyl chloride in anhydrous acetone.

-

Cool the solution in an ice bath.

-

Slowly add a stoichiometric equivalent of sodium azide to the cooled solution while stirring. Caution: Sodium azide is highly toxic and can form explosive heavy metal azides. Handle with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.[4][5][6]

-

Allow the reaction mixture to stir at a low temperature for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, quench the reaction by the slow addition of cold water.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Combine the organic extracts and wash them with brine.

-

Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄), filter, and concentrate the solvent using a rotary evaporator to yield crude this compound. Caution: Do not heat the acyl azide to high temperatures, as it may be thermally unstable.[4][5]

-

Further purification, if necessary, should be performed using methods that avoid high temperatures, such as column chromatography.[5]

Experimental Protocols for Physical Property Determination

The following are generalized protocols for determining the key physical properties of liquid compounds like this compound.

Boiling Point Determination (Micro-reflux method)

This method is suitable for small sample volumes.[7]

-

Place a small volume of the purified this compound into a small test tube.

-

Add a boiling chip to ensure smooth boiling.

-

Insert a thermometer into the test tube, ensuring the bulb is above the liquid level to measure the vapor temperature.

-

Gently heat the test tube in a heating block or oil bath.

-

The boiling point is the temperature at which the vapor and liquid are in equilibrium, observed as a stable temperature reading during reflux.[7]

Density Determination

The density of a liquid can be determined by measuring its mass and volume.[8][9][10]

-

Carefully weigh a clean, dry volumetric flask of a known volume (e.g., 1 mL or 5 mL).

-

Fill the volumetric flask to the calibration mark with this compound.

-

Weigh the filled volumetric flask.

-

The density is calculated by dividing the mass of the liquid (mass of filled flask minus mass of empty flask) by its volume.[9][10]

Melting Point Determination

Should this compound be a solid at room temperature, its melting point can be determined using a capillary tube method.[11][12][13]

-

Load a small amount of the solid sample into a capillary tube sealed at one end.

-

Place the capillary tube in a melting point apparatus.

-

Heat the sample slowly and observe the temperature at which the solid begins to melt and the temperature at which it becomes completely liquid. This range is the melting point.[12]

Spectroscopic Characterization

The following are the expected spectroscopic characteristics for this compound based on its structure and data from analogous compounds.

Fourier-Transform Infrared (FTIR) Spectroscopy

-

Azide (N₃) stretch: A strong, sharp absorption band is expected in the region of 2100-2200 cm⁻¹. This is a characteristic peak for the azide functional group.

-

Carbonyl (C=O) stretch: A strong absorption band is anticipated around 1700 cm⁻¹, characteristic of the acyl group.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the isobutyl group. A doublet for the six methyl protons (-(CH₃)₂), a multiplet for the methine proton (-CH-), and a doublet for the methylene protons (-CH₂-) adjacent to the carbonyl group.

-

¹³C NMR: The carbon NMR spectrum should display distinct signals for the carbonyl carbon, the two types of methyl carbons, the methine carbon, and the methylene carbon.

Mass Spectrometry (MS)

The mass spectrum of this compound is expected to show a molecular ion peak corresponding to its molecular weight (127.14 g/mol ).[2] Common fragmentation patterns for acyl azides involve the loss of N₂ gas, followed by rearrangement and further fragmentation of the resulting isocyanate.[14][15]

Safety and Handling

Organic azides are energetic compounds and should be handled with extreme caution.[4][6]

-

Toxicity: Sodium azide, a common precursor, is highly toxic.[4] Assume this compound may also have significant toxicity and avoid inhalation, ingestion, and skin contact.

-

Explosive Hazard: Low molecular weight organic azides can be explosive.[5][6] Avoid heating the compound unnecessarily and protect it from shock and friction.

-

Incompatible Materials: Avoid contact with strong acids, oxidizing agents, and heavy metals, as these can lead to the formation of highly explosive and toxic substances.[4][5]

-

Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood while wearing appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[16]

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the synthesis and characterization of this compound.

References

- 1. Acyl azide - Wikipedia [en.wikipedia.org]

- 2. This compound | C5H9N3O | CID 54088430 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound (62384-21-8) for sale [vulcanchem.com]

- 4. safety.pitt.edu [safety.pitt.edu]

- 5. ucd.ie [ucd.ie]

- 6. safety.fsu.edu [safety.fsu.edu]

- 7. uomus.edu.iq [uomus.edu.iq]

- 8. uoanbar.edu.iq [uoanbar.edu.iq]

- 9. weissman.baruch.cuny.edu [weissman.baruch.cuny.edu]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. westlab.com [westlab.com]

- 12. chem.ucalgary.ca [chem.ucalgary.ca]

- 13. SSERC | Melting point determination [sserc.org.uk]

- 14. Mass spectrometric study of aliphatic alpha-carbonyl azides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]

solubility characteristics of 3-Methylbutanoyl azide in common organic solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of 3-Methylbutanoyl azide, a reactive intermediate of interest in organic synthesis. Due to the limited availability of specific quantitative data in peer-reviewed literature, this document outlines the predicted solubility based on general chemical principles and provides a detailed experimental protocol for its determination.

Core Concepts of Solubility

The solubility of a compound is governed by the principle of "like dissolves like," which suggests that substances with similar polarities are more likely to be soluble in one another. This compound (C₅H₉N₃O) possesses a polar acyl azide functional group and a nonpolar isobutyl group. This amphiphilic nature suggests that its solubility will vary across different organic solvents.

Predicted Solubility Profile

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Common Solvents | Predicted Solubility | Rationale |

| Nonpolar | Hexane, Toluene | Soluble | The isobutyl group will interact favorably with nonpolar solvents. |

| Polar Aprotic | Acetone, Acetonitrile, Tetrahydrofuran (THF), Dichloromethane (DCM) | Very Soluble | These solvents can solvate both the polar functional group and the nonpolar alkyl chain effectively. |

| Polar Protic | Water, Ethanol, Methanol | Sparingly Soluble to Insoluble | The nonpolar alkyl chain will limit solubility in highly polar, protic solvents like water. Some solubility may be observed in alcohols. |

Experimental Protocol for Solubility Determination

The following is a generalized experimental procedure for determining the solubility of this compound. This protocol is based on standard laboratory methods for solubility assessment.[1][2][3][4]

Materials:

-

This compound

-

A selection of common organic solvents (e.g., hexane, toluene, acetone, acetonitrile, THF, DCM, ethanol, methanol, water)

-

Small-volume vials or test tubes

-

Vortex mixer

-

Analytical balance

-

Temperature-controlled environment (e.g., water bath or incubator)

Procedure:

-

Preparation of Saturated Solutions:

-

Add a known excess amount of this compound to a series of vials.

-

To each vial, add a known volume of a different organic solvent.

-

Seal the vials to prevent solvent evaporation.

-

Agitate the vials using a vortex mixer for a predetermined amount of time to facilitate dissolution.

-

Place the vials in a temperature-controlled environment and allow them to equilibrate. This may take several hours to ensure the solution is saturated.

-

-

Sample Analysis:

-

After equilibration, carefully extract a known volume of the supernatant (the clear liquid above the undissolved solid) from each vial.

-

Gravimetrically determine the concentration of the dissolved this compound by evaporating the solvent and weighing the residue.

-

Alternatively, a spectroscopic method such as UV-Vis or a chromatographic method like HPLC can be used for quantification if a standard curve is prepared.

-

-

Data Reporting:

-

Express the solubility in terms of mass per unit volume (e.g., g/L or mg/mL) or as a molar concentration (mol/L).

-

Safety Precautions: Acyl azides are energetic compounds and can be explosive, especially with heating or shock. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (safety glasses, lab coat, gloves) must be worn.

Logical Workflow for Solubility Determination

The following diagram illustrates the logical workflow for the experimental determination of the solubility of this compound.

Conclusion

While specific, publicly available quantitative solubility data for this compound is scarce, its chemical structure allows for a reasoned prediction of its solubility characteristics in common organic solvents. For researchers and professionals in drug development, the provided experimental protocol offers a robust framework for determining precise solubility data, which is crucial for reaction optimization, purification, and formulation development. The inherent reactivity and potential instability of acyl azides necessitate careful handling and adherence to strict safety protocols during any experimental work.

References

spectroscopic data (NMR, IR, MS) for 3-Methylbutanoyl azide characterization

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data essential for the characterization of 3-methylbutanoyl azide. This information is critical for ensuring compound identity and purity in research and development settings. The following sections detail the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound, along with a comprehensive experimental protocol for its synthesis and characterization.

Spectroscopic Data Summary

The expected spectroscopic data for this compound (C₅H₉N₃O) are summarized in the tables below. These values are predicted based on the analysis of similar chemical structures and functional groups.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~2.3 - 2.5 | Doublet | 2H | -CH₂-C(O)N₃ |

| ~2.1 - 2.3 | Multiplet | 1H | -CH(CH₃)₂ |

| ~1.0 | Doublet | 6H | -CH(CH₃)₂ |

Solvent: CDCl₃, Reference: TMS (δ = 0.00 ppm)

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Carbon Type | Assignment |

| ~172 | Quaternary | C =O |

| ~50 | Methylene | -C H₂-C(O)N₃ |

| ~28 | Methine | -C H(CH₃)₂ |

| ~22 | Methyl | -CH(C H₃)₂ |

Solvent: CDCl₃, Reference: CDCl₃ (δ = 77.16 ppm)

Table 3: Predicted IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2140 | Strong | N₃ asymmetric stretch |

| ~1700 | Strong | C=O stretch |

| 2960-2870 | Medium-Strong | C-H stretch (alkane) |

| ~1260 | Medium | N₃ symmetric stretch |

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Interpretation |

| 127 | [M]⁺ (Molecular ion) |

| 99 | [M - N₂]⁺ (Loss of nitrogen gas) |

| 71 | [M - N₃]⁺ or [C₄H₇O]⁺ (Loss of azide radical or isocyanate formation followed by fragmentation) |

| 57 | [C₄H₉]⁺ (Isobutyl cation) |

| 43 | [C₃H₇]⁺ (Isopropyl cation) |

Experimental Protocols

A standard method for the synthesis of this compound involves the reaction of 3-methylbutanoyl chloride with sodium azide. The subsequent characterization would be performed using standard spectroscopic techniques.

Synthesis of this compound

-

Reaction Setup: A solution of 3-methylbutanoyl chloride (1 equivalent) in a suitable aprotic solvent (e.g., acetone or acetonitrile) is prepared in a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet.

-

Addition of Sodium Azide: Sodium azide (NaN₃, ~1.5 equivalents) is added portion-wise to the stirred solution at 0 °C.

-

Reaction Monitoring: The reaction mixture is allowed to warm to room temperature and stirred for several hours. The progress of the reaction is monitored by thin-layer chromatography (TLC) or infrared spectroscopy, looking for the disappearance of the acyl chloride and the appearance of the characteristic azide peak.

-

Work-up: Upon completion, the reaction mixture is filtered to remove the sodium chloride byproduct. The solvent is then removed under reduced pressure.

-

Purification: The crude this compound can be purified by vacuum distillation or column chromatography on silica gel. Caution: Acyl azides are potentially explosive and should be handled with care, avoiding high temperatures and shock.

Spectroscopic Characterization

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a standard NMR spectrometer (e.g., 400 MHz). The sample is dissolved in an appropriate deuterated solvent, such as chloroform-d (CDCl₃), with tetramethylsilane (TMS) used as an internal standard.

-

IR Spectroscopy: The infrared spectrum is obtained using a Fourier-transform infrared (FTIR) spectrometer. The sample can be analyzed as a neat liquid between salt plates (e.g., NaCl or KBr) or as a solution in a suitable solvent (e.g., chloroform).

-

Mass Spectrometry: Mass spectral data is acquired using an electron ionization (EI) mass spectrometer. The sample is introduced into the ion source, and the resulting fragmentation pattern is analyzed.

Visualizations

The following diagrams illustrate the logical flow of the characterization process and the experimental workflow.

Caption: Logical flow of synthesis and spectroscopic characterization.

Caption: Step-by-step experimental workflow.

Thermal Stability and Decomposition of 3-Methylbutanoyl Azide: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Methylbutanoyl azide, also known as isovaleryl azide, is an aliphatic acyl azide of interest in organic synthesis, particularly as a precursor for the generation of isocyanates via the Curtius rearrangement. Understanding the thermal stability and decomposition characteristics of this compound is paramount for its safe handling, storage, and application in synthetic protocols. This technical guide provides a comprehensive overview of the anticipated thermal behavior of this compound, outlines the experimental methodologies for its thermal analysis, and discusses the mechanistic pathway of its decomposition. Due to a lack of specific experimental data in the current literature for this compound, this guide also presents a general framework for the thermal analysis of aliphatic acyl azides, supported by established principles of chemical reactivity and thermal analysis techniques.

Introduction

Acyl azides are energetic molecules that undergo thermal decomposition to produce isocyanates and dinitrogen gas through the Curtius rearrangement.[1][2] This reaction is a cornerstone in synthetic organic chemistry for accessing amines, urethanes, and ureas after trapping the isocyanate intermediate with appropriate nucleophiles. This compound, with its branched alkyl chain, is a useful building block in the synthesis of complex organic molecules. However, the inherent energetic nature of the azide functional group necessitates a thorough understanding of its thermal properties to ensure safe laboratory and process-scale operations.

Thermal Decomposition Pathway: The Curtius Rearrangement

The primary thermal decomposition route for this compound is the Curtius rearrangement. This reaction proceeds through a concerted mechanism, avoiding the formation of a discrete nitrene intermediate, to yield 2-methylpropyl isocyanate and nitrogen gas.[1]

The overall transformation can be depicted as follows:

Figure 1: Curtius Rearrangement of this compound.

The isocyanate product is a versatile intermediate that can be trapped by various nucleophiles. For instance, in the presence of water, it hydrolyzes to form an unstable carbamic acid, which then decarboxylates to yield the corresponding primary amine. Reaction with an alcohol yields a carbamate, and reaction with an amine produces a urea derivative.

Anticipated Thermal Stability and Data Presentation

While specific experimental values for this compound are not available, the thermal stability of aliphatic acyl azides can be assessed using DSC and TGA. The following tables illustrate how such data would be presented.

Differential Scanning Calorimetry (DSC) Data

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. For an acyl azide, a DSC thermogram would typically show a sharp exotherm corresponding to the decomposition (Curtius rearrangement).

| Parameter | Description | Expected Value Range |

| Onset Temperature (Tonset) | The temperature at which the decomposition begins. | 80 - 150 °C |

| Peak Temperature (Tpeak) | The temperature at which the rate of decomposition is maximal. | 100 - 180 °C |

| Enthalpy of Decomposition (ΔHd) | The total heat released during the decomposition. | -150 to -300 J/g |

Note: The expected value ranges are illustrative and based on the general behavior of aliphatic azides. Actual values for this compound must be determined experimentally.

Thermogravimetric Analysis (TGA) Data

TGA measures the change in mass of a sample as a function of temperature. For this compound, TGA would show a distinct mass loss corresponding to the elimination of nitrogen gas (N₂).

| Parameter | Description | Expected Value |

| Onset Temperature of Mass Loss (Tonset) | The temperature at which mass loss begins. | Correlates with DSC Tonset |

| Percentage Mass Loss | The total percentage of mass lost during the decomposition step. | ~22% (corresponding to N₂) |

Note: The expected percentage mass loss is calculated based on the molecular weight of this compound (127.14 g/mol ) and the molecular weight of dinitrogen (28.02 g/mol ).

Experimental Protocols

The following are detailed methodologies for the thermal analysis of this compound.

Differential Scanning Calorimetry (DSC)

Objective: To determine the onset temperature, peak temperature, and enthalpy of decomposition.

Apparatus: A differential scanning calorimeter (e.g., TA Instruments Q2000, Mettler Toledo DSC 3+).

Procedure:

-

A small sample of this compound (typically 1-5 mg) is accurately weighed into an aluminum DSC pan.

-

The pan is hermetically sealed.

-

An empty, hermetically sealed aluminum pan is used as a reference.

-

The sample and reference pans are placed in the DSC cell.

-

The sample is heated at a constant rate (e.g., 5, 10, or 20 °C/min) under an inert atmosphere (e.g., nitrogen or argon) with a typical flow rate of 50 mL/min.

-

The heat flow to the sample is recorded as a function of temperature.

-

The resulting thermogram is analyzed to determine the onset and peak temperatures of any exothermic events and to calculate the enthalpy of decomposition.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature range of decomposition and the associated mass loss.

Apparatus: A thermogravimetric analyzer (e.g., TA Instruments Q500, Mettler Toledo TGA/DSC 3+).

Procedure:

-

A sample of this compound (typically 5-10 mg) is placed in a tared TGA pan (e.g., alumina or platinum).

-

The pan is placed in the TGA furnace.

-

The sample is heated at a constant rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen or argon) with a typical flow rate of 50-100 mL/min.

-

The mass of the sample is recorded as a function of temperature.

-

The resulting thermogram is analyzed to identify the temperature ranges of mass loss and the percentage of mass lost in each step.

Workflow for Thermal Hazard Assessment

A systematic workflow is crucial for assessing the thermal hazards associated with energetic compounds like this compound.

Figure 2: Experimental Workflow for Thermal Hazard Assessment.

Conclusion

While specific, experimentally determined data on the thermal stability and decomposition temperature of this compound are not currently available in the peer-reviewed literature, its thermal behavior is expected to be dominated by the Curtius rearrangement. This decomposition pathway leads to the formation of 2-methylpropyl isocyanate and nitrogen gas. For researchers and professionals working with this and similar aliphatic acyl azides, a thorough thermal analysis using DSC and TGA is essential to establish safe operating parameters. The experimental protocols and data presentation formats outlined in this guide provide a robust framework for conducting such an analysis and for the clear communication of the results. It is strongly recommended that these experimental evaluations be conducted before any scale-up or new application of this compound.

References

Initial Reactivity Studies of 3-Methylbutanoyl Azide with Nucleophiles: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the initial reactivity of 3-methylbutanoyl azide, also known as isovaleroyl azide, with various nucleophiles. The core of its reactivity lies in the Curtius rearrangement, a thermal decomposition that transforms the acyl azide into an isocyanate intermediate. This highly reactive isocyanate readily undergoes nucleophilic attack by amines, alcohols, and water to yield ureas, carbamates, and amines, respectively. This document details the underlying mechanisms, presents available quantitative data, and provides experimental protocols for these key transformations. The information herein is intended to serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and drug development.

Introduction

This compound is an organic azide that serves as a versatile precursor in organic synthesis. Its primary mode of reaction involves the Curtius rearrangement, a process where the acyl azide rearranges upon heating to form an isocyanate with the loss of nitrogen gas.[1][2][3] This isocyanate intermediate is a potent electrophile that readily reacts with a variety of nucleophiles.[1][3] This guide focuses on the initial reactivity studies of this compound with three fundamental classes of nucleophiles: amines, alcohols, and water. Understanding these reactions is crucial for the synthesis of a wide range of organic molecules, including ureas, carbamates, and amines, which are prevalent motifs in pharmaceuticals and other bioactive compounds.[3][4]

General Reaction Pathway

The reaction of this compound with nucleophiles proceeds via a two-step mechanism. The first step is the thermal Curtius rearrangement of the acyl azide to form isovaleryl isocyanate and nitrogen gas. This rearrangement is a concerted process where the isobutyl group migrates to the nitrogen atom simultaneously with the expulsion of dinitrogen.[1] The second step is the nucleophilic attack on the electrophilic carbonyl carbon of the isocyanate intermediate.

Caption: General reaction pathway for this compound with nucleophiles.

Reactivity with Amines: Synthesis of Ureas

The reaction of isovaleryl isocyanate with primary or secondary amines yields substituted ureas. This reaction is typically fast and proceeds readily.

General Reaction Scheme

Caption: Reaction of isovaleryl isocyanate with an amine.

Experimental Protocol: Synthesis of 1-Benzyl-3-(2-methylpropyl)urea

This protocol is based on general procedures for the synthesis of ureas from acyl azides.

Materials:

-

This compound (1.0 eq)

-

Benzylamine (1.1 eq)

-

Anhydrous toluene

Procedure:

-

Dissolve this compound in anhydrous toluene.

-

Heat the solution to reflux to induce the Curtius rearrangement to isovaleryl isocyanate. The progress of the rearrangement can be monitored by the cessation of nitrogen gas evolution.

-

Cool the reaction mixture to room temperature.

-

Add benzylamine dropwise to the solution of the isocyanate.

-

Stir the reaction mixture at room temperature for 2-4 hours.

-

The product, 1-benzyl-3-(2-methylpropyl)urea, will precipitate from the solution.

-

Collect the solid by filtration, wash with cold toluene, and dry under vacuum.

Quantitative Data

| Nucleophile (Amine) | Product | Yield (%) | Reference |

| Benzylamine | 1-Benzyl-3-(2-methylpropyl)urea | Not Reported | General Reaction |

Reactivity with Alcohols: Synthesis of Carbamates

Isovaleryl isocyanate reacts with alcohols to form carbamates. This reaction is often used to "trap" the isocyanate intermediate.

General Reaction Scheme

Caption: Reaction of isovaleryl isocyanate with an alcohol.

Experimental Protocol: Synthesis of Methyl N-(2-methylpropyl)carbamate

This protocol is adapted from general procedures for the formation of carbamates from acyl azides.[3]

Materials:

-

This compound (1.0 eq)

-

Anhydrous methanol

Procedure:

-

Dissolve this compound in anhydrous methanol.

-

Heat the solution to reflux. The Curtius rearrangement will occur, and the resulting isovaleryl isocyanate will be trapped in situ by the methanol.

-

Monitor the reaction by TLC or GC until the starting material is consumed.

-

Remove the methanol under reduced pressure.

-

The crude product, methyl N-(2-methylpropyl)carbamate, can be purified by distillation or chromatography.

Quantitative Data

Specific yields for the reaction of this compound with various alcohols are not extensively documented. The following table provides representative data for similar reactions.

| Nucleophile (Alcohol) | Product | Yield (%) | Reference |

| Methanol | Methyl N-(2-methylpropyl)carbamate | Not Reported | General Reaction |

| Benzyl Alcohol | Benzyl N-(2-methylpropyl)carbamate | High (qualitative) | [4] |

Reactivity with Water: Synthesis of Amines

The reaction of isovaleryl isocyanate with water leads to the formation of an unstable carbamic acid, which then decarboxylates to yield the primary amine, 2-methylpropan-1-amine.

General Reaction Scheme

Caption: Reaction of isovaleryl isocyanate with water.

Experimental Protocol: Synthesis of 2-Methylpropan-1-amine

This protocol is a general representation of the hydrolysis of an isocyanate.

Materials:

-

This compound (1.0 eq)

-

Toluene

-

Water

Procedure:

-

In a flask equipped with a reflux condenser, dissolve this compound in toluene.

-

Heat the solution to reflux to effect the Curtius rearrangement.

-

After the evolution of nitrogen ceases, cool the reaction mixture.

-

Add water to the solution of isovaleryl isocyanate and stir vigorously.

-

The carbamic acid intermediate will form and decompose to the amine and carbon dioxide.

-

The amine can be extracted from the organic layer with an aqueous acid solution, followed by basification and extraction into an organic solvent.

Quantitative Data

| Nucleophile | Product | Yield (%) | Reference |

| Water | 2-Methylpropan-1-amine | Not Reported | General Reaction |

Conclusion

This compound is a valuable synthetic intermediate whose reactivity is dominated by the Curtius rearrangement to form isovaleryl isocyanate. This reactive intermediate can be efficiently trapped by a range of nucleophiles, providing straightforward access to ureas, carbamates, and primary amines. While specific quantitative data for the reactions of this compound are limited in the publicly available literature, the general protocols and principles outlined in this guide provide a solid foundation for its application in organic synthesis. Further experimental studies are warranted to fully quantify the scope and limitations of these transformations.

References

- 1. Curtius rearrangement - Wikipedia [en.wikipedia.org]

- 2. Curtius Rearrangement [organic-chemistry.org]

- 3. The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive literature review of 3-methylbutanoyl azide and other relevant acyl azides. It covers their synthesis, reactivity, and applications, with a particular focus on the Curtius rearrangement. This document is intended to be a valuable resource for researchers and professionals in the fields of organic synthesis and drug development.

Synthesis of Acyl Azides

Acyl azides are commonly synthesized from carboxylic acids or their more reactive derivatives, such as acyl chlorides.

From Carboxylic Acids

A prevalent method for the direct conversion of carboxylic acids to acyl azides involves the use of diphenylphosphoryl azide (DPPA). This one-pot procedure is advantageous as it avoids the isolation of the often-unstable acyl azide intermediate. Other methods include the use of trichloroacetonitrile and triphenylphosphine with sodium azide, which also allows for a direct, high-yielding synthesis at room temperature.[1]

From Acyl Chlorides

The reaction of acyl chlorides with an azide source, such as sodium azide, is a widely used and effective method for the preparation of acyl azides.[2] This nucleophilic acyl substitution reaction is typically carried out in a suitable solvent like acetone or acetonitrile.

Experimental Protocol: General Synthesis of Acyl Azides from Acyl Chlorides

The following is a general procedure that can be adapted for the synthesis of this compound from 3-methylbutanoyl chloride (isovaleryl chloride):

-

Dissolve sodium azide in water in a flask equipped with a stirrer and cooled in an ice bath.

-

Slowly add a solution of the acyl chloride in acetone to the stirred sodium azide solution, maintaining a low temperature (e.g., 0-5 °C).

-

After the addition is complete, continue stirring for a period of time (e.g., 1-2 hours) at low temperature.

-

The acyl azide can then be extracted with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

The organic layer is then washed with water and brine, dried over an anhydrous salt (e.g., Na2SO4), and the solvent is removed under reduced pressure to yield the acyl azide.

Caution: Acyl azides are potentially explosive and should be handled with care. It is recommended to use them in solution without isolation whenever possible.

Physical and Spectroscopic Properties

The physical and spectroscopic properties of acyl azides are crucial for their characterization.

Table 1: Physical and Spectroscopic Data for this compound and Related Moieties

| Property | This compound (Predicted/Typical) | Isobutyl Group | Acyl Azide Group |

| Formula | C5H9N3O | C4H9 | -CON3 |

| Molecular Weight | 127.14 g/mol | 57.11 g/mol | - |

| Appearance | Likely a colorless liquid or low-melting solid | - | - |

| IR Spectroscopy (cm⁻¹) | ~2140 (asymmetric N3 stretch), ~1700 (C=O stretch) | ~2960-2870 (C-H stretch), ~1470, ~1370 (C-H bend) | ~2140 (asymmetric N3 stretch), ~1250 (symmetric N3 stretch), ~1700 (C=O stretch)[3][4] |

| ¹H NMR (ppm) | ~0.9 (d, 6H), ~2.1 (m, 1H), ~2.2 (d, 2H) | ~0.9 (d, 6H, J≈6-7 Hz), ~1.8 (m, 1H) | - |

| ¹³C NMR (ppm) | ~22, ~26, ~45, ~175 | ~22 (CH3), ~28 (CH), ~45 (CH2)[5][6][7][8] | ~170-180 (C=O)[9] |

Note: The spectroscopic data for this compound are predicted based on typical values for the isobutyl and acyl azide functional groups.

Reactivity of Acyl Azides

The primary and most synthetically useful reaction of acyl azides is the Curtius rearrangement.

The Curtius Rearrangement

The Curtius rearrangement involves the thermal or photochemical decomposition of an acyl azide to an isocyanate, with the loss of nitrogen gas.[10] This rearrangement proceeds with retention of configuration of the migrating group.[10] The resulting isocyanate is a versatile intermediate that can be trapped by various nucleophiles to yield a range of important functional groups.[10][11]

Figure 1: General scheme of the Curtius rearrangement and subsequent reactions.

Experimental Protocol: General Procedure for the Curtius Rearrangement and Trapping of the Isocyanate

-

The acyl azide is dissolved in an inert solvent (e.g., toluene, benzene).

-

The solution is heated to induce the rearrangement, which is typically accompanied by the evolution of nitrogen gas. The reaction progress can be monitored by the cessation of gas evolution or by IR spectroscopy (disappearance of the azide peak around 2140 cm⁻¹ and appearance of the isocyanate peak around 2270 cm⁻¹).

-

Once the rearrangement is complete, the nucleophile (e.g., an alcohol or an amine) is added to the solution containing the isocyanate.

-

The reaction mixture is then stirred, sometimes with gentle heating, until the reaction is complete.

-

The product (a carbamate or a urea) can then be isolated by standard workup procedures, such as extraction and crystallization or chromatography.

Trapping the Isocyanate Intermediate

The isocyanate generated from the Curtius rearrangement of this compound is isobutyl isocyanate. This intermediate can be trapped in situ with various nucleophiles.

-

With Alcohols: Reaction with an alcohol, such as methanol, yields a carbamate.[12]

-

With Amines: Reaction with a primary or secondary amine, such as benzylamine, produces a urea derivative.

Table 2: Products from Trapping Isobutyl Isocyanate

| Nucleophile | Product | Product Class |

| Water (H₂O) | Isobutylamine | Primary Amine |

| Methanol (CH₃OH) | Methyl isobutylcarbamate | Carbamate |

| Benzylamine (C₆H₅CH₂NH₂) | 1-Benzyl-3-isobutylurea | Urea |

Applications in Drug Development and Organic Synthesis

The Curtius rearrangement is a valuable tool in the synthesis of complex molecules, including pharmaceuticals. Its key advantages are the mild reaction conditions often employed and the stereochemical retention during the rearrangement.[13]

Acyl azides and the subsequent Curtius rearrangement have been utilized in the synthesis of a variety of natural products and biologically active compounds.[13] The ability to introduce an amine or related functionality with control over stereochemistry makes this reaction particularly useful in the construction of chiral building blocks for drug synthesis.

For example, the Curtius reaction has been a key step in the synthesis of the antiviral drug oseltamivir (Tamiflu).[10]

Signaling Pathways and Experimental Workflows

The synthesis and reaction of this compound can be visualized as a clear workflow.

Figure 2: Synthetic workflow from 3-methylbutanoic acid or its acyl chloride to various nitrogen-containing products via this compound.

Conclusion

This compound and related aliphatic acyl azides are valuable intermediates in organic synthesis. Their primary utility lies in the Curtius rearrangement, which provides a reliable method for the preparation of isocyanates. These isocyanates can be subsequently converted into a diverse array of amines, carbamates, and ureas, which are important functional groups in many biologically active molecules and pharmaceutical compounds. The ability to perform these transformations under relatively mild conditions and with stereochemical control ensures the continued relevance of acyl azides in modern organic and medicinal chemistry. This guide has provided a summary of the key synthetic methods, properties, and reactions of this compound, offering a foundation for its application in research and development.

References

- 1. Direct Synthesis of Acyl Azides from Carboxylic Acids by the Combination of Trichloroacetonitrile, Triphenylphosphine and Sodium Azide [organic-chemistry.org]

- 2. raco.cat [raco.cat]

- 3. researchgate.net [researchgate.net]

- 4. chemrxiv.org [chemrxiv.org]

- 5. Isobutylbenzene(538-93-2) 13C NMR spectrum [chemicalbook.com]

- 6. hil17_sln.html [ursula.chem.yale.edu]

- 7. 13C nmr spectrum of 1-iodo-2-methylpropane C4H9I (CH3)2CHCH2I analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of isobutyl iodide C13 13-C nmr carbon-13 doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. Isobutyl isobutyrate(97-85-8) 13C NMR spectrum [chemicalbook.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Curtius rearrangement - Wikipedia [en.wikipedia.org]

- 11. Curtius Rearrangement [organic-chemistry.org]

- 12. mdpi.com [mdpi.com]

- 13. The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of Isobutyl Isocyanate via Curtius Rearrangement

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of isobutyl isocyanate from 3-methylbutanoyl azide. The synthesis proceeds via the Curtius rearrangement, a well-established method for converting acyl azides into isocyanates. This reaction is of significant interest in organic synthesis and drug development due to the versatile reactivity of the isocyanate functional group.

Introduction

The Curtius rearrangement is a thermal or photochemical decomposition of an acyl azide to an isocyanate with the loss of nitrogen gas.[1] This reaction is a key step in the conversion of carboxylic acids and their derivatives to amines, urethanes, and ureas. The synthesis of isobutyl isocyanate from this compound is a specific application of this rearrangement. The isocyanate product is a valuable building block in the synthesis of various organic compounds, including pesticides and pharmaceuticals.

The overall transformation involves two main steps: the synthesis of the this compound intermediate from a suitable precursor, followed by its thermal rearrangement to isobutyl isocyanate. A common and efficient method for the preparation of the acyl azide is the reaction of the corresponding acyl chloride with sodium azide.[2] The subsequent rearrangement is typically achieved by heating the acyl azide in an inert solvent.

Chemical and Physical Properties of Key Compounds

A summary of the relevant quantitative data for the compounds involved in this synthesis is provided in the table below for easy reference and comparison.

| Compound | IUPAC Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) |

| 3-Methylbutanoyl chloride | 3-methylbutanoyl chloride | 108-12-3 | C₅H₉ClO | 120.58 | 115-117 | 0.98 |

| This compound | This compound | 62384-21-8 | C₅H₉N₃O | 127.14 | N/A | N/A |

| Isobutyl isocyanate | 1-isocyanato-2-methylpropane | 1873-29-6 | C₅H₉NO | 99.13 | 104.7 | 0.87 |

Experimental Protocols

Safety Precautions:

-

Acyl azides are potentially explosive and should be handled with care. Avoid heating the neat compound and use a safety shield.

-

Sodium azide is highly toxic. Handle with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

-

Isobutyl isocyanate is toxic and flammable.[3][4] Handle in a fume hood and take necessary fire safety precautions.

Part 1: Synthesis of this compound

This protocol is adapted from general procedures for the synthesis of acyl azides from acyl chlorides.

Materials:

-

3-Methylbutanoyl chloride

-

Sodium azide (NaN₃)

-

Acetone

-

Water, deionized

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve sodium azide (1.2 equivalents) in a minimal amount of deionized water.

-

Cool the sodium azide solution in an ice bath.

-

In a separate beaker, dissolve 3-methylbutanoyl chloride (1.0 equivalent) in acetone.

-

Slowly add the 3-methylbutanoyl chloride solution to the stirred, cold sodium azide solution over a period of 30 minutes, maintaining the temperature below 10°C.

-

After the addition is complete, continue stirring the mixture in the ice bath for an additional 1-2 hours.

-

Transfer the reaction mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and carefully remove the solvent under reduced pressure at a low temperature (<30°C) to obtain crude this compound.

-

Note: It is often recommended to use the crude acyl azide directly in the next step without purification to minimize the risk of explosion.

Part 2: Synthesis of Isobutyl Isocyanate via Curtius Rearrangement

This protocol describes the thermal decomposition of this compound to isobutyl isocyanate.

Materials:

-

Crude this compound from Part 1

-

Anhydrous toluene

-

Round-bottom flask with a reflux condenser

-

Heating mantle

-

Nitrogen gas inlet

Procedure:

-

Dissolve the crude this compound in anhydrous toluene in a round-bottom flask equipped with a reflux condenser and a nitrogen inlet.

-

Slowly heat the solution to reflux (approximately 110°C for toluene).

-

Vigorous evolution of nitrogen gas should be observed as the rearrangement proceeds.

-

Maintain the reflux until the gas evolution ceases (typically 1-2 hours).

-

Monitor the reaction by IR spectroscopy, observing the disappearance of the azide peak (around 2130 cm⁻¹) and the appearance of the isocyanate peak (around 2270-2250 cm⁻¹).

-

Once the reaction is complete, cool the mixture to room temperature.

-

The resulting solution of isobutyl isocyanate in toluene can be used directly for subsequent reactions, or the isobutyl isocyanate can be purified by fractional distillation under reduced pressure.

Diagrams

Caption: Workflow for the synthesis of isobutyl isocyanate.

Caption: Mechanism of the Curtius Rearrangement.

References

Application Notes and Protocols: A Step-by-Step Guide for Copper-Catalyzed Click Chemistry with 3-Methylbutanoyl Azide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," offers a highly efficient and versatile method for forging stable triazole linkages.[1][2] This reaction is characterized by its high yields, mild reaction conditions, and tolerance of a wide range of functional groups, making it an invaluable tool in drug discovery, bioconjugation, and materials science.[3][4] The formation of a stable 1,2,3-triazole ring from an azide and a terminal alkyne is a powerful strategy for linking different molecular fragments.[1]

This document provides a detailed, step-by-step guide for the synthesis of 3-Methylbutanoyl azide and its subsequent use in a copper-catalyzed click chemistry reaction with a model alkyne. The protocols are designed to be accessible to researchers with a basic understanding of synthetic organic chemistry.

Safety Precautions

Working with Azides: Organic azides are energetic compounds and should be handled with caution.[5]

-

Always work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

-

Avoid contact of azides with heavy metals, strong acids, and strong reducing agents.

-

Do not heat organic azides unless specifically instructed in a protocol, as they can decompose explosively.

-

Small-scale reactions are recommended.

Part 1: Synthesis of this compound

This protocol describes the synthesis of this compound from the commercially available 3-Methylbutanoyl chloride. The reaction involves the nucleophilic acyl substitution of the chloride with an azide ion.[5]

Materials:

-

3-Methylbutanoyl chloride (isovaleroyl chloride)

-

Sodium azide (NaN₃)

-

Acetone (anhydrous)

-

Distilled water

-

Dichloromethane (DCM)

-

Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve sodium azide (1.1 equivalents) in a minimal amount of distilled water. To this, add acetone to create a biphasic mixture. Cool the flask to 0 °C in an ice bath.

-

Addition of Acyl Chloride: Slowly add 3-Methylbutanoyl chloride (1.0 equivalent) to the stirred, cooled solution of sodium azide. The addition should be dropwise to control the exothermicity of the reaction.

-

Reaction: Allow the reaction mixture to stir at 0 °C for 1 hour, then let it warm to room temperature and continue stirring for an additional 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or infrared (IR) spectroscopy (disappearance of the acyl chloride peak and appearance of the acyl azide peak at approximately 2130 cm⁻¹).

-

Workup: After the reaction is complete, add distilled water to dissolve the inorganic salts. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 20 mL).

-

Drying and Concentration: Combine the organic extracts and dry over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the filtrate using a rotary evaporator under reduced pressure. Caution: Do not heat the solution to high temperatures. It is recommended to use a cold water bath for the rotary evaporator.

-

Product: The resulting product, this compound, is a colorless to pale yellow oil and should be used in the next step without further purification. Due to its potential instability, it is advisable to proceed immediately to the click chemistry reaction.

Part 2: Copper-Catalyzed Click Chemistry of this compound with Phenylacetylene

This protocol details the CuAAC reaction between the synthesized this compound and phenylacetylene as a model terminal alkyne. The reaction is catalyzed by a copper(I) species generated in situ from copper(II) sulfate and a reducing agent, sodium ascorbate.

Materials:

-

This compound (from Part 1)

-

Phenylacetylene

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Sodium ascorbate

-

tert-Butanol (t-BuOH)

-

Distilled water

-

Reaction vial or flask

-

Magnetic stirrer and stir bar

Experimental Protocol:

-

Reactant Mixture: In a reaction vial, dissolve this compound (1.0 equivalent) and phenylacetylene (1.0 equivalent) in a 1:1 mixture of tert-butanol and distilled water.

-

Catalyst Preparation: In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (0.2 equivalents). In another vial, prepare an aqueous solution of copper(II) sulfate pentahydrate (0.1 equivalents).

-

Reaction Initiation: To the stirred solution of the azide and alkyne, first add the sodium ascorbate solution, followed by the copper(II) sulfate solution. The reaction mixture will typically turn from colorless to a pale yellow or green color.

-

Reaction: Allow the reaction to stir at room temperature. The reaction is typically complete within 1-4 hours. Monitor the reaction progress by TLC until the starting materials are consumed.

-

Workup and Purification: Upon completion, dilute the reaction mixture with water and extract the product with ethyl acetate or dichloromethane. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield the pure 1,4-disubstituted 1,2,3-triazole product.

Data Presentation

| Parameter | Synthesis of this compound | Copper-Catalyzed Click Reaction |

| Key Reagents | 3-Methylbutanoyl chloride, Sodium azide | This compound, Phenylacetylene |

| Catalyst System | N/A | CuSO₄·5H₂O / Sodium ascorbate |

| Solvent | Acetone/Water | t-BuOH/Water (1:1) |

| Temperature | 0 °C to Room Temperature | Room Temperature |

| Typical Reaction Time | 3-4 hours | 1-4 hours |

| Expected Yield | >90% (crude) | 85-95% (after purification) |

Experimental Workflows

Caption: Experimental workflow for the synthesis of this compound and its subsequent CuAAC reaction.

Signaling Pathways and Logical Relationships

Caption: Simplified mechanism of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.

References

- 1. Click Chemistry [organic-chemistry.org]

- 2. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Thieme E-Books & E-Journals [thieme-connect.de]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

Application Notes and Protocols: 3-Methylbutanoyl Azide in Solid-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-phase peptide synthesis (SPPS) is a cornerstone technique in drug discovery and development, enabling the efficient assembly of peptides.[1][2] Post-synthesis modification of peptides, such as N-terminal acylation, is a critical step for enhancing their therapeutic properties, including stability, cell permeability, and receptor affinity.[3][4] The introduction of lipophilic moieties, such as the 3-methylbutanoyl (isovaleryl) group, can significantly influence the pharmacokinetic profile of peptide-based drugs.[5] 3-Methylbutanoyl azide offers a potential route for the targeted N-terminal acylation of resin-bound peptides. This document provides detailed application notes and protocols for the use of this compound in SPPS.

Principle of this compound in SPPS

This compound serves as an acylating agent for the free N-terminal amine of a peptide chain assembled on a solid support. The azide group is a reactive moiety that can undergo a Curtius rearrangement or, more directly in this application, act as a precursor for an isocyanate or react directly under appropriate conditions to form an amide bond with the peptide's N-terminus. This process, often referred to as "capping," effectively introduces the 3-methylbutanoyl group.

Applications

-

N-terminal Capping: To terminate peptide elongation and introduce a neutral, lipophilic group.

-

Lipidation of Peptides: To enhance the hydrophobicity of peptides, potentially improving membrane interaction and oral bioavailability.

-

Pharmacokinetic Modulation: The isovaleryl group can influence the metabolic stability and half-life of peptide drug candidates.[5]

Experimental Data

The following tables summarize hypothetical, yet expected, quantitative data for the N-terminal acylation of a model pentapeptide (H-Gly-Ala-Val-Leu-Ile-Resin) with this compound compared to a standard capping reagent, acetic anhydride.

Table 1: Reaction Efficiency of N-Terminal Acylation

| Acylating Agent | Equivalents (relative to resin loading) | Reaction Time (hours) | Capping Efficiency (%) |

| This compound | 5 | 2 | 95.2 |

| 10 | 2 | 98.5 | |

| 10 | 4 | 99.1 | |

| Acetic Anhydride | 10 | 0.5 | 99.5 |

Table 2: Purity of Cleaved and Acylated Peptide

| Acylating Agent | Purity by RP-HPLC (%) | Major Impurities |

| This compound | 94.8 | Uncapped peptide (1.5%), Deletion sequences (3.7%) |

| Acetic Anhydride | 96.2 | Uncapped peptide (0.5%), Deletion sequences (3.3%) |

Table 3: Mass Spectrometry Analysis

| Peptide | Theoretical Mass (Da) | Observed Mass (Da) |

| Uncapped Peptide (Gly-Ala-Val-Leu-Ile) | 513.68 | 513.70 |

| 3-Methylbutanoyl-Peptide | 597.80 | 597.82 |

| Acetyl-Peptide | 555.72 | 555.75 |

Experimental Protocols

A. Synthesis of this compound

Materials:

-

3-Methylbutanoyl chloride (Isovaleryl chloride)

-

Sodium azide (NaN₃)

-

Acetone (anhydrous)

-

Ice bath

-

Magnetic stirrer

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar, dissolve sodium azide (1.5 equivalents) in anhydrous acetone.

-

Cool the suspension to 0°C in an ice bath.

-

Slowly add 3-methylbutanoyl chloride (1 equivalent) to the stirred suspension.

-

Allow the reaction to stir at 0°C for 1 hour and then at room temperature for 3 hours.

-

The formation of the azide can be monitored by the disappearance of the acid chloride peak using IR spectroscopy.

-

The resulting solution of this compound in acetone is typically used directly in the next step without isolation due to the potentially explosive nature of low molecular weight organic azides. Extreme caution should be exercised.

B. N-Terminal Acylation of Resin-Bound Peptide

Materials:

-

Peptide-resin with a free N-terminus

-

Solution of this compound in acetone (from Protocol A)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Kaiser test kit

Procedure:

-

Swell the peptide-resin (1 equivalent) in DMF for 30 minutes.[6]

-

Wash the resin three times with DMF.

-

Perform a Kaiser test on a small sample of beads to confirm the presence of a free primary amine. The beads should turn a deep blue.[7]

-

Add the freshly prepared solution of this compound (5-10 equivalents) in acetone to the resin.

-

Add DMF to ensure the resin is fully solvated.

-

Allow the reaction to proceed at room temperature for 2-4 hours with gentle agitation.

-

Wash the resin thoroughly with DMF (3 times) and DCM (3 times).[7]

-

Perform a Kaiser test on a small sample of beads. A negative result (yellow/colorless beads) indicates complete acylation.[7]

-

If the Kaiser test is positive, repeat the acylation step.

-

Dry the resin under vacuum.

C. Cleavage and Deprotection

Materials:

-

Acylated peptide-resin

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Water

-

Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)[8]

-

Cold diethyl ether

Procedure:

-

Place the dry, acylated peptide-resin in a reaction vessel.

-

Add the cleavage cocktail to the resin.[8]

-

Incubate the mixture at room temperature for 2-3 hours with occasional swirling.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the peptide by adding the filtrate to a large volume of cold diethyl ether.

-

Centrifuge the mixture to pellet the crude peptide.

-

Wash the peptide pellet with cold diethyl ether and dry under vacuum.

D. Purification and Analysis

Procedure:

-

Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Analyze the purified peptide by mass spectrometry to confirm the correct molecular weight of the acylated product.[9]

Visualizations

Caption: General workflow for solid-phase peptide synthesis (SPPS) incorporating N-terminal acylation.

Caption: Reaction scheme for the N-terminal acylation of a resin-bound peptide.

References

- 1. m.youtube.com [m.youtube.com]

- 2. peptide.com [peptide.com]

- 3. [PDF] Selective N-terminal acylation of peptides and proteins with a Gly-His tag sequence | Semantic Scholar [semanticscholar.org]